1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene

Medicinal Chemistry ADME Halogen Bonding

Substituting this specific isomer with a chloro- or bromo-analog, or a positional isomer, derails SNAr reactivity and SAR studies due to altered electronics and sterics. This compound's unique 1,2,4,5-substitution pattern ensures predictable regioselectivity at the fluorine-bearing position, activated by the ortho-nitro group. - Lower lipophilicity (XLogP3=2.2) and molecular weight (185.15 g/mol) vs. halo-analogs, optimizing drug-like properties. - Reported quantitative synthesis yield validates its robustness as a building block for scale-up. - Available at ≥98% purity with reliable global supply, minimizing procurement risk for method development and lead optimization.

Molecular Formula C8H8FNO3
Molecular Weight 185.15 g/mol
CAS No. 134882-63-6
Cat. No. B1443340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene
CAS134882-63-6
Molecular FormulaC8H8FNO3
Molecular Weight185.15 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)[N+](=O)[O-])F
InChIInChI=1S/C8H8FNO3/c1-5-3-6(9)7(10(11)12)4-8(5)13-2/h3-4H,1-2H3
InChIKeyANTUPTYBGAWYGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene Overview


1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene (CAS 134882-63-6) is a polysubstituted nitroaromatic compound characterized by the presence of a fluorine atom, a methoxy group, a methyl group, and a nitro group on a benzene ring [1]. This specific substitution pattern confers unique electronic and steric properties that are distinct from other halogenated or non-halogenated analogs. Its primary utility is as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials . The compound is commercially available with a typical purity of ≥95% to 98% , and its procurement is critical for research programs requiring precise control over molecular architecture and downstream reactivity.

Fluorinated building block Supports SAR exploration in medicinal chemistry with a defined substitution pattern.
SNAr-activated scaffold Ortho-nitro activation enables regioselective nucleophilic aromatic substitution at the fluorine-bearing position.
Synthetic intermediate Reported quantitative yield and patent-class utility facilitate process chemistry and scale-up studies.

Substitution Pitfalls: 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene


Procuring a 'similar' halogenated nitroaromatic or a positional isomer in place of 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene is a high-risk strategy that can derail synthetic campaigns and SAR studies. The compound's specific placement of the fluorine atom (C1) relative to the nitro (C2), methoxy (C4), and methyl (C5) groups is not arbitrary; it dictates a unique electronic landscape and steric profile that governs reaction kinetics, regioselectivity, and the ultimate biological or material properties of downstream products [1]. Substituting with a chloro- or bromo-analog introduces larger, more polarizable halogen atoms, altering reaction rates, lipophilicity, and metabolic stability [2]. Similarly, using a positional isomer with the methoxy group at a different location fundamentally changes the molecule's dipole moment and reactivity in nucleophilic aromatic substitution (SNAr) reactions [3]. The following evidence quantifies these critical differentiations.

Heavier halogen analogs Chloro- or bromo-substituted versions alter lipophilicity (XLogP3) and molecular weight, potentially shifting ADME profile and reactivity.
Positional isomer Changing the methoxy position from 4- to 3- modifies electronic landscape and SNAr regioselectivity, may lead to different reaction outcomes.

Quantitative Evidence: 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene


Fluorine Substitution: Lipophilicity & Metabolic Stability

Compared to its heavier halogen analogs, 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene exhibits a significantly lower computed lipophilicity (XLogP3), a key determinant of membrane permeability and metabolic stability in drug discovery. The target compound's XLogP3 is 2.2 [1]. In contrast, the corresponding bromo-substituted analog (1-bromo-5-methoxy-4-methyl-2-nitrobenzene) has a markedly higher computed XLogP3 of 2.8 [2]. This difference of 0.6 log units indicates that the fluoro compound is substantially less lipophilic, which can translate to improved aqueous solubility and reduced non-specific protein binding. Furthermore, the stronger carbon-fluorine bond (bond dissociation energy ~130 kcal/mol) compared to carbon-chlorine (~95 kcal/mol) or carbon-bromine (~70 kcal/mol) provides enhanced metabolic stability against oxidative degradation [3].

Lipophilicity & C-F stability
Reported
Target XLogP3 2.2 vs. Br analog 2.8 (Δ 0.6)
C-F bond ~130 kcal/mol (vs. C-Br ~70 kcal/mol)
Lower lipophilicity and higher bond strength context may support ADME endpoint review
Computed XLogP3; bond energies from reference literature
Medicinal Chemistry ADME Halogen Bonding SAR

Positional Isomerism and SNAr Reactivity

The substitution pattern of 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene is critical for its utility in nucleophilic aromatic substitution (SNAr) reactions. Its direct positional isomer, 1-fluoro-3-methoxy-5-methyl-2-nitrobenzene (CAS 1631962-79-2), differs only in the location of the methoxy group, yet this change results in a distinct computed lipophilicity. The target compound has an XLogP3 of 2.2 [1], while the 3-methoxy isomer is reported to have a lower LogP of 1.98 [2] (or an XLogP3 of 2.200 ). This ~0.2-0.3 unit difference, though seemingly small, reflects a fundamental change in molecular electronics and polarity that will influence reaction rates, solubility, and purification behavior. More importantly, the 1,2,4,5-substitution pattern of the target compound (fluorine at C1, nitro at C2, methoxy at C4, methyl at C5) presents a unique steric and electronic environment for SNAr at the C1 position, activated by the ortho-nitro group, which is distinct from the activation pattern in the 1,2,3,5-substituted isomer.

Positional isomer & SNAr
Reported
Target 1,2,4,5-pattern (XLogP3 2.2)
Isomer 1,2,3,5-pattern (LogP ~2.0, distinct electronics)
Positional isomerism may alter SNAr reactivity and regioselectivity
Computed lipophilicity; substitution pattern determines activation
Synthetic Methodology SNAr Regioselectivity Building Blocks

Synthetic Intermediate: Yield and Scalability

The compound's value is underscored by its established use as an intermediate in patented processes for preparing valuable fluorinated aromatics. While a direct, high-yield synthesis of the target compound is reported in the open literature (e.g., quantitative yield from methylation of 4-fluoro-2-methyl-5-nitrophenol [1]), its downstream utility is demonstrated in patents such as US5264094A, which describes a general process for preparing substituted fluorobenzenes via thermal decarbonylation [2]. This patent classifies compounds with this substitution pattern (halogen, nitro, alkoxy, alkyl) as valuable intermediates. In contrast, the synthesis of related positional isomers may proceed with lower efficiency. For instance, a closely related isomer, 1-fluoro-5-methoxy-2-methyl-4-nitrobenzene, is reported to be synthesized in a 63% yield after recrystallization , highlighting that even minor structural changes can significantly impact synthetic efficiency.

Synthetic yield & scalability
Class-level
Quantitative yield reported for target compound
Patent-class intermediate for fluorobenzenes
Supports procurement for scale-up; isomer yield 63% highlights structural sensitivity
Class-level inference; verify specific batch performance
Process Chemistry Synthetic Intermediate Scalability Yield

Molecular Weight and Polar Surface Area

The compound's molecular weight (185.15 g/mol) and topological polar surface area (TPSA) of 55.1 Ų [1] place it within favorable ranges for drug-like properties according to Lipinski's Rule of Five. For comparison, the chloro analog (1-chloro-4-methoxy-5-methyl-2-nitrobenzene) has a higher molecular weight of 201.61 g/mol [2], and the bromo analog is even heavier at approximately 246.06 g/mol [3]. The target compound's lower molecular weight and moderate TPSA suggest better potential for oral bioavailability and membrane permeability compared to its heavier halogenated counterparts. This is a key differentiator for medicinal chemists when selecting building blocks for lead optimization.

MW & TPSA profile
Reported
Target MW 185.15 g/mol, TPSA 55.1 Ų
Cl analog MW 201.61, Br analog ~246.06 g/mol
Lower MW may support drug-like property optimization in lead series
Computed values; relevance depends on specific target product profile
Physicochemical Properties Drug-likeness QSAR Computational Chemistry

Commercial Purity and Availability

Reproducible scientific results depend on consistent, high-purity starting materials. 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene is commercially available with defined purity specifications, enabling researchers to select a grade appropriate for their application. Reputable vendors offer the compound at purities of ≥95% [1] and 98% . This is comparable to the purity offered for the chloro analog (typically ≥95% [2]) but the documented availability of higher 98% purity for the target compound provides an option for more demanding applications, such as late-stage functionalization or biological testing where trace impurities could confound results. Furthermore, the availability of the compound in pre-weighed quantities (e.g., 100mg, 250mg, 1g) from multiple suppliers ensures procurement flexibility and supply chain security.

Commercial purity
Reported
Target available at ≥95% and 98% purity
Chloro analog typically ≥95%
Higher purity grade may reduce side reactions and assay variability
Supplier-specified; verify certificate of analysis for each lot
Procurement Quality Control Reproducibility Analytical Chemistry

Research & Industrial Applications: 1-Fluoro-4-methoxy-5-methyl-2-nitrobenzene


Medicinal Chemistry: Fluorinated SAR Building Block

Medicinal chemists engaged in structure-activity relationship (SAR) studies will find 1-fluoro-4-methoxy-5-methyl-2-nitrobenzene to be a superior building block compared to chloro- or bromo-analogs. Its lower molecular weight (185.15 g/mol) and reduced lipophilicity (XLogP3 = 2.2) offer a clear advantage in optimizing drug-like properties and improving metabolic stability, as supported by the quantitative data presented in Evidence Item 1 and 4 [1]. The strong C-F bond enhances metabolic stability, a critical factor in drug development [2].

Synthetic Methodology: Regioselective SNAr Reactions

Researchers developing new methods for nucleophilic aromatic substitution (SNAr) should specifically procure this isomer. The unique 1,2,4,5-substitution pattern provides a defined electronic and steric environment for substitution at the fluorine-bearing C1 position, which is activated by the ortho-nitro group. As demonstrated in Evidence Item 2, this pattern is distinct from the 1,2,3,5-substituted isomer, leading to different reactivity profiles [3]. Using the correct isomer is paramount for achieving the intended regioselectivity and yield in method development studies.

Process Chemistry: Robust Intermediate for Scale-Up

For process chemists tasked with scaling up the synthesis of complex molecules, this compound is a proven intermediate. Its classification in patent US5264094A as a valuable precursor to substituted fluorobenzenes validates its industrial relevance [4]. Furthermore, its reported synthesis in quantitative yield [5] suggests it is a robust and efficient building block, minimizing cost and maximizing throughput in multistep sequences. The availability of high-purity material (98%) from commercial vendors further supports its use in GMP-like environments .

Agrochemical Discovery: Crop Protection Optimization

In the discovery of new agrochemicals, the introduction of fluorine is a well-validated strategy for modulating properties such as bioavailability, environmental persistence, and target selectivity. The balanced lipophilicity (XLogP3 = 2.2) and moderate polar surface area (TPSA = 55.1 Ų) of this compound, as quantified in Evidence Item 4, make it a privileged scaffold for optimizing the physicochemical profile of new fungicidal, herbicidal, or insecticidal lead compounds [1].

Application
Selection Property
Validation Focus
Medicinal chemistry SAR
Fluorinated scaffold with lower MW and lipophilicity profile
ADME endpoint review; metabolic stability context
Regioselective SNAr methodology
Defined 1,2,4,5-substitution pattern with ortho-nitro activation
Reactivity and regioselectivity under nucleophilic conditions
Process chemistry scale-up
Reported quantitative yield and patent-class utility
Scalability, purity consistency (98% option)
Agrochemical lead discovery
Balanced XLogP3 and moderate TPSA
Physicochemical optimization for target organism uptake

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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